molecular formula C18H16N2O8 B1176141 (2R,3R)-2,3-bis(phenylcarbamoyloxy) succinic acid CAS No. 145943-92-6

(2R,3R)-2,3-bis(phenylcarbamoyloxy) succinic acid

Cat. No.: B1176141
CAS No.: 145943-92-6
InChI Key:
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Description

(2R,3R)-2,3-bis(phenylcarbamoyloxy) succinic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its two phenylcarbamoyloxy groups attached to the succinic acid backbone, making it an important intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-2,3-bis(phenylcarbamoyloxy) succinic acid typically involves the reaction of (2R,3R)-tartaric acid with phenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large reactors where the reactants are mixed and the reaction is monitored continuously. The product is then purified using techniques such as crystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: (2R,3R)-2,3-bis(phenylcarbamoyloxy) succinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2R,3R)-2,3-bis(phenylcarbamoyloxy) succinic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which (2R,3R)-2,3-bis(phenylcarbamoyloxy) succinic acid exerts its effects involves its interaction with specific molecular targets. The phenylcarbamoyloxy groups can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, influencing their activity. The succinic acid backbone provides additional binding sites, enhancing the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

    (2R,3R)-tartaric acid: A precursor in the synthesis of (2R,3R)-2,3-bis(phenylcarbamoyloxy) succinic acid.

    (2S,3S)-2,3-bis(phenylcarbamoyloxy) succinic acid: An enantiomer with different stereochemistry.

    (2R,3R)-2,3-butanediol: Another chiral compound used in similar applications.

Uniqueness: this compound is unique due to its specific chiral configuration and the presence of phenylcarbamoyloxy groups, which provide distinct chemical properties and reactivity compared to other similar compounds .

Properties

CAS No.

145943-92-6

Molecular Formula

C18H16N2O8

Molecular Weight

0

Synonyms

(2R,3R)-2,3-bis(phenylcarbamoyloxy) succinic acid

Origin of Product

United States

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